molecular formula C26H23NO6 B613528 Fmoc-D-Asp(OBzl)-OH CAS No. 150009-58-8

Fmoc-D-Asp(OBzl)-OH

Cat. No. B613528
M. Wt: 445.47
InChI Key: OQGAELAJEGGNKG-HSZRJFAPSA-N
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Description

Fmoc-D-Asp(OBzl)-OH is a dipeptide derivative of aspartic acid, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to the carboxylic acid. It is a common amino acid derivative used in peptide synthesis and other biotechnological applications. This compound has been studied extensively for its potential in drug discovery, biochemistry, and biotechnology. Fmoc-D-Asp(OBzl)-OH is a versatile and valuable tool for scientists, and it has been used in a variety of scientific research applications.

Scientific Research Applications

Fabrication of Functional Materials

Fmoc-modified amino acids, including Fmoc-D-Asp(OBzl)-OH, have been used as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, making it useful in material fabrication .

Self-Assembly Features

Fmoc-modified amino acids possess eminent self-assembly features . This property is particularly useful in nanotechnology and materials science, where the ability to self-assemble into complex structures is highly desirable .

Cell Cultivation

The properties of Fmoc-modified amino acids have been explored in relation to cell cultivation . Their ability to form stable structures can potentially provide a supportive environment for cell growth .

Drug Delivery Systems

Fmoc-modified amino acids have potential applications in drug delivery . Their self-assembling properties can be utilized to create drug carriers that can deliver therapeutic agents to specific targets in the body .

Catalytic Properties

Research has indicated that Fmoc-modified amino acids may have catalytic properties . This opens up potential applications in various chemical reactions and processes .

Therapeutic Properties

Fmoc-modified amino acids have been studied for their potential therapeutic properties . While this is a relatively new field of research, early results are promising .

Antibiotic Properties

Some studies have suggested that Fmoc-modified amino acids may have antibiotic properties . This could potentially lead to the development of new types of antibiotics .

Peptide Chemistry

Fmoc-modified amino acids, including Fmoc-D-Asp(OBzl)-OH, are used in peptide chemistry . They are particularly useful in the synthesis of azidopeptides, which have a wide range of applications .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGAELAJEGGNKG-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144570
Record name 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Asp(OBzl)-OH

CAS RN

150009-58-8, 86060-84-6
Record name 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150009-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-aspartic acid 4-benzyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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